

BIP-135: A Potent GSK-3 Inhibitor for Neuroprotection

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Compound of Interest

Compound Name: BIP-135

Cat. No.: B1667295

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in the pathophysiology of a range of neurodegenerative diseases.^{[1][2][3][4]} Its role in processes such as tau hyperphosphorylation, neuroinflammation, and apoptosis makes it a compelling therapeutic target. This document provides a comprehensive technical overview of **BIP-135**, a potent and selective ATP-competitive inhibitor of GSK-3, and explores its potential as a neuroprotective agent. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail experimental methodologies, and visualize the relevant signaling pathways.

Introduction to GSK-3 and its Role in Neurodegeneration

Glycogen synthase kinase-3 (GSK-3) exists in two highly homologous isoforms, GSK-3 α and GSK-3 β .^[5] It is a key regulator of a multitude of cellular processes.^{[1][6]} Dysregulation of GSK-3 activity is linked to the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and spinal muscular atrophy (SMA).^{[3][4][7]} In the central nervous system, hyperactive GSK-3 contributes to neuronal damage through various mechanisms:

- **Tau Hyperphosphorylation:** GSK-3 is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau.[7] Pathological hyperphosphorylation of tau by GSK-3 leads to its dissociation from microtubules and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[1][7]
- **Wnt Signaling Pathway:** GSK-3 is a negative regulator of the canonical Wnt signaling pathway. By phosphorylating β -catenin, GSK-3 targets it for proteasomal degradation, thereby inhibiting the transcription of Wnt target genes that are crucial for neuronal survival and function.[1]
- **Apoptosis:** GSK-3 can promote apoptosis by phosphorylating and regulating the function of various pro- and anti-apoptotic proteins.[8]
- **Neuroinflammation:** GSK-3 is involved in modulating the inflammatory response in the brain, and its overactivity can exacerbate neuroinflammation.[3][4]

Given these roles, the inhibition of GSK-3 has emerged as a promising therapeutic strategy for neurodegenerative diseases.[3][4]

BIP-135: A Potent and Selective GSK-3 Inhibitor

BIP-135 is a maleimide-based small molecule that acts as a potent, ATP-competitive inhibitor of GSK-3.[5][9][10] Its discovery and development have been driven by the need for selective GSK-3 inhibitors with therapeutic potential.

Quantitative Data

The following tables summarize the key quantitative data for **BIP-135** from preclinical studies.

Table 1: In Vitro Potency and Selectivity of **BIP-135**

Target	IC50 (nM)	Notes
GSK-3 α	16	[9] [10] [11] [12]
GSK-3 β	21	[5] [9] [10] [11] [12]
PKC β 1	980	Tested against a panel of 62 kinases. [5]
PKC β 2	219	[5]
DYRK1B	590	[5]
PI3K α	870	[5]

Table 2: In Vitro Neuroprotective Effects of **BIP-135**

Cell Model	Treatment	Effect	Concentration	Reference
Primary cortical neurons	Oxidative stress (HCA-induced)	~80% protection from cell death	20 μ M	[5]
Human SMA fibroblasts	-	7-fold increase in SMN protein levels	25 μ M	[12]

Table 3: In Vivo Efficacy of **BIP-135** in a Δ 7 SMA KO Mouse Model

Parameter	Vehicle Control	BIP-135 (75 mg/kg, i.p., daily)	Outcome	Reference
Median Survival	~12.8 days	~14.7 days	Modest 2-day extension	[5]
Body Weight	-	Improved compared to vehicle	Well-tolerated, no toxicity observed	[5] [12]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of **BIP-135**.

In Vitro Kinase Inhibition Assay (IC50 Determination)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **BIP-135** against GSK-3 α and GSK-3 β .
- Methodology:
 - Recombinant human GSK-3 α or GSK-3 β is incubated with a peptide substrate (e.g., a derivative of glycogen synthase).
 - The reaction is initiated by the addition of ATP (typically at a concentration of 10 μ M).^[5]
 - **BIP-135** is added at varying concentrations.
 - The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
 - The amount of phosphorylated substrate is quantified, often using a method that detects the incorporation of radiolabeled phosphate from [γ -³²P]ATP or through antibody-based detection methods (e.g., ELISA).
 - IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Neuroprotection Assay in Primary Cortical Neurons

- Objective: To assess the ability of **BIP-135** to protect neurons from oxidative stress-induced cell death.
- Methodology:
 - Primary cortical neurons are cultured from embryonic rodents.
 - Neurons are pre-treated with various concentrations of **BIP-135** for a specified duration.
 - Oxidative stress is induced by adding a toxic agent, such as homocysteic acid (HCA).^[5]

- After an incubation period (e.g., 48 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[5\]](#)
- The MTT assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.
- Results are expressed as a percentage of the control (untreated) cells.

Western Blot for SMN Protein Levels

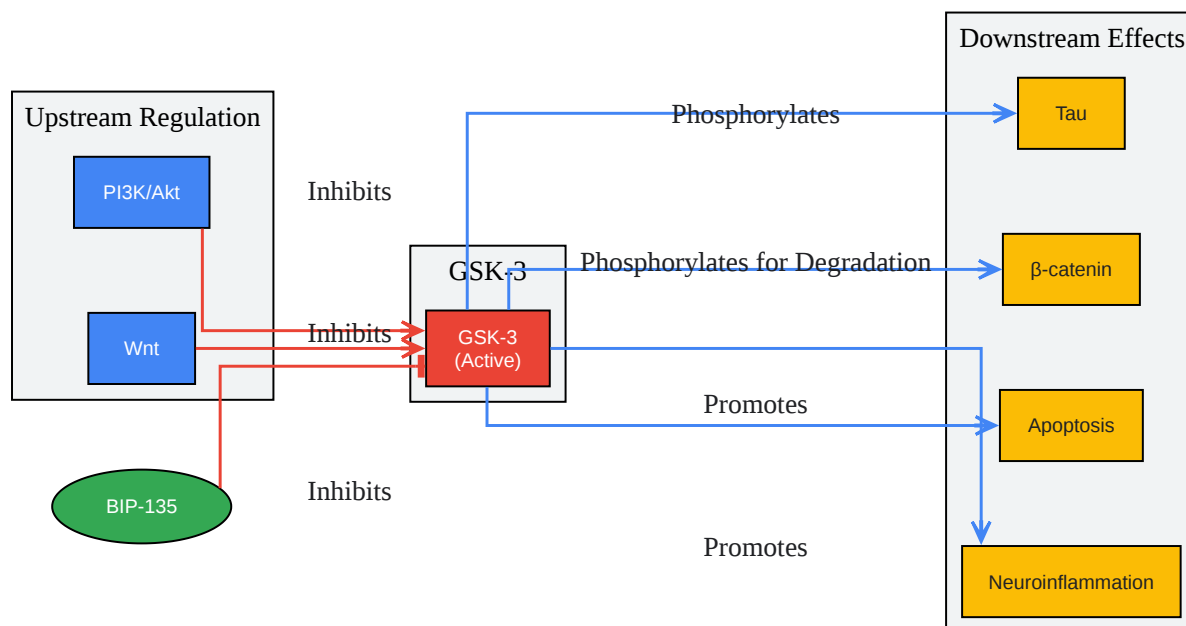
- Objective: To quantify the effect of **BIP-135** on the expression of Survival Motor Neuron (SMN) protein in patient-derived cells.
- Methodology:
 - Human fibroblasts from spinal muscular atrophy (SMA) patients are cultured and treated with **BIP-135** for a specified period (e.g., 72 hours).[\[12\]](#)
 - Cells are lysed to extract total protein.
 - Protein concentration is determined using a standard assay (e.g., BCA assay).
 - Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
 - The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
 - The membrane is incubated with a primary antibody specific for the SMN protein.
 - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.
 - The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.

In Vivo Efficacy Study in a Mouse Model of SMA

- Objective: To evaluate the therapeutic potential of **BIP-135** in a transgenic mouse model of severe SMA ($\Delta 7$ SMA KO).
- Methodology:
 - $\Delta 7$ SMA KO mice and their littermate controls are used.
 - From a specific postnatal day (e.g., P0 or P1), mice are administered **BIP-135** (e.g., 75 mg/kg) or vehicle (e.g., 100% DMSO) daily via intraperitoneal (i.p.) injection.[\[5\]](#)[\[12\]](#)
 - Key endpoints are monitored, including:
 - Survival: The lifespan of each mouse is recorded.
 - Body Weight: Mice are weighed daily to assess general health and toxicity.
 - Motor Function: Tests such as the geotaxis test and the tube test are performed at regular intervals to evaluate motor coordination and strength.[\[5\]](#)
 - Data is analyzed to determine if **BIP-135** treatment leads to a statistically significant improvement in the monitored parameters compared to the vehicle-treated group.

Signaling Pathways and Mechanism of Action

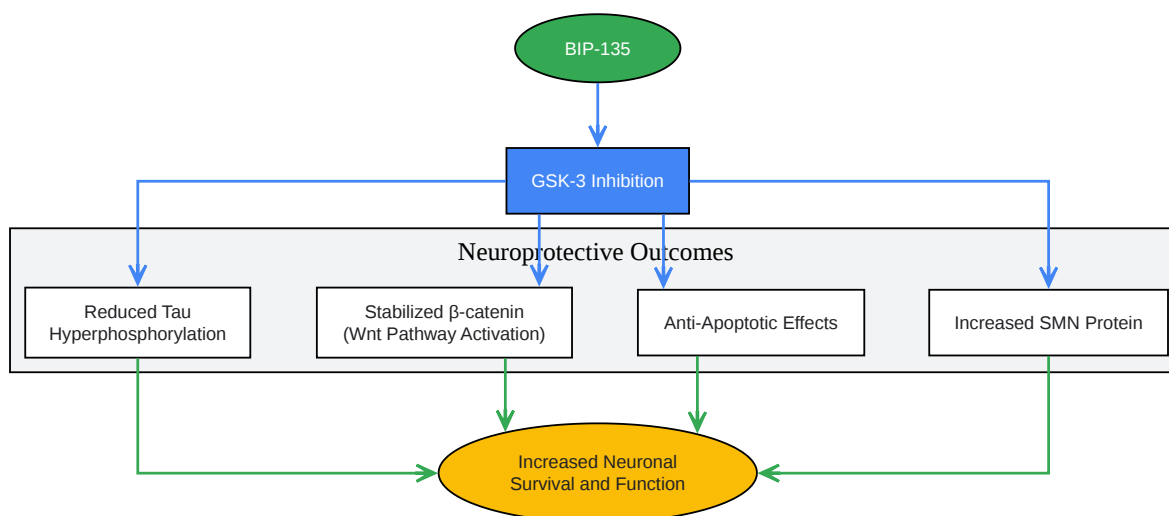
The neuroprotective effects of **BIP-135** are primarily attributed to its inhibition of GSK-3. The following diagrams illustrate the key signaling pathways involved.



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Caption: Overview of GSK-3 signaling and its inhibition by **BIP-135**.

The diagram above illustrates how upstream pathways like PI3K/Akt and Wnt signaling normally inhibit GSK-3. In pathological conditions, GSK-3 becomes hyperactive, leading to detrimental downstream effects. **BIP-135** directly inhibits GSK-3, thereby blocking these pathological processes.



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Caption: Neuroprotective mechanisms of **BIP-135** via GSK-3 inhibition.

By inhibiting GSK-3, **BIP-135** is proposed to exert its neuroprotective effects through multiple downstream mechanisms. These include the reduction of tau hyperphosphorylation, activation of the Wnt signaling pathway through the stabilization of β -catenin, inhibition of apoptotic pathways, and an increase in the levels of critical proteins like SMN.

Conclusion and Future Directions

BIP-135 has demonstrated significant promise as a neuroprotective agent in preclinical models. Its potency and selectivity for GSK-3, coupled with its ability to mitigate cellular and organismal phenotypes in models of neurodegeneration, underscore its therapeutic potential. The data presented in this guide highlight the multifaceted mechanism of action of **BIP-135**, which involves the modulation of several key pathways implicated in neuronal survival and function.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of **BIP-135** and to assess its long-term safety and efficacy in a broader range of

neurodegenerative disease models. Clinical investigation will be the ultimate determinant of its utility in treating human neurodegenerative disorders. The continued development of potent and selective GSK-3 inhibitors like **BIP-135** represents a hopeful avenue in the quest for effective treatments for these devastating diseases.

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